molecular formula C14H13N3O3 B1238984 N-(1,3-BENZODIOXOL-5-YL)-N'-(6-METHYL-2-PYRIDYL)UREA

N-(1,3-BENZODIOXOL-5-YL)-N'-(6-METHYL-2-PYRIDYL)UREA

Cat. No.: B1238984
M. Wt: 271.27 g/mol
InChI Key: DDZIXOYVCDSJBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-BENZODIOXOL-5-YL)-N’-(6-METHYL-2-PYRIDYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZODIOXOL-5-YL)-N’-(6-METHYL-2-PYRIDYL)UREA typically involves the reaction of 1,3-benzodioxole-5-amine with 6-methyl-2-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-BENZODIOXOL-5-YL)-N’-(6-METHYL-2-PYRIDYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole or pyridyl rings.

    Reduction: Reduced forms of the compound, potentially breaking the urea linkage.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the rings.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,3-BENZODIOXOL-5-YL)-N’-(6-METHYL-2-PYRIDYL)UREA would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and molecular targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-BENZODIOXOL-5-YL)-N’-(2-PYRIDYL)UREA
  • N-(1,3-BENZODIOXOL-5-YL)-N’-(4-METHYL-2-PYRIDYL)UREA
  • N-(1,3-BENZODIOXOL-5-YL)-N’-(6-CHLORO-2-PYRIDYL)UREA

Uniqueness

N-(1,3-BENZODIOXOL-5-YL)-N’-(6-METHYL-2-PYRIDYL)UREA is unique due to the specific substitution pattern on the pyridyl ring, which can influence its chemical reactivity and biological activity. The presence of the benzodioxole moiety also imparts distinct properties compared to other urea derivatives.

Properties

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(6-methylpyridin-2-yl)urea

InChI

InChI=1S/C14H13N3O3/c1-9-3-2-4-13(15-9)17-14(18)16-10-5-6-11-12(7-10)20-8-19-11/h2-7H,8H2,1H3,(H2,15,16,17,18)

InChI Key

DDZIXOYVCDSJBM-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)NC(=O)NC2=CC3=C(C=C2)OCO3

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)NC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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